3-(2-Fluorophenyl)pyridin-4-amine (CAS 1214380-93-4): A Technical Guide on Physicochemical Properties, Synthesis, and Medicinal Applications
3-(2-Fluorophenyl)pyridin-4-amine (CAS 1214380-93-4): A Technical Guide on Physicochemical Properties, Synthesis, and Medicinal Applications
Executive Summary
3-(2-Fluorophenyl)pyridin-4-amine is a highly specialized biaryl building block utilized extensively in the design of small-molecule kinase inhibitors and advanced agrochemicals[1]. Characterized by a 4-aminopyridine core coupled with an ortho-fluorinated phenyl ring, this compound offers a unique combination of electronic properties and conformational rigidity. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth mechanistic understanding of this molecule, alongside field-proven, self-validating synthetic protocols.
Physicochemical Profiling
Understanding the baseline quantitative data of 3-(2-fluorophenyl)pyridin-4-amine is critical for predicting its behavior in both synthetic workflows and biological assays. The low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug scaffolds[1].
| Property | Value | Causality / Significance |
| CAS Number | 1214380-93-4 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C11H9FN2 | Dictates the exact mass for mass spectrometry validation[1]. |
| Molecular Weight | 188.20 g/mol | Low MW ensures high ligand efficiency (LE) in drug design[1]. |
| Core Structure | Biaryl Heterocycle | Provides a rigid, predictable vector for functional group projection. |
| Hydrogen Bonding | 1 Donor, 1 Acceptor | Optimal for anchoring to the kinase hinge region (e.g., ATP-binding site). |
Mechanistic Insights: The Pharmacophore Model
The architectural design of 3-(2-fluorophenyl)pyridin-4-amine is not arbitrary; it is a highly evolved pharmacophore designed to exploit specific protein microenvironments.
The Aminopyridine Hinge Binder: The 4-aminopyridine moiety is a privileged scaffold in medicinal chemistry. It acts as a potent hydrogen bond donor-acceptor pair, perfectly mimicking the adenine ring of ATP to interact with the backbone amides of the kinase hinge region.
The Fluorine-Induced Conformational Constraint: The addition of the 2-fluorophenyl group at the 3-position introduces a critical conformational constraint. The steric clash and electrostatic repulsion between the highly electronegative fluorine atom and the adjacent pyridine protons force the biaryl system out of coplanarity. This restricted dihedral angle projects the fluorophenyl ring orthogonally, allowing it to optimally occupy deep, lipophilic pockets adjacent to the kinase hinge region, thereby driving target selectivity and enhancing van der Waals interactions.
Kinase pharmacophore model showing the structural causality of the biaryl motif.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 3-(2-fluorophenyl)pyridin-4-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2][3]. Coupling strongly coordinating heterocycles like aminopyridines often leads to catalyst poisoning; therefore, the choice of reagents is governed by strict chemical causality.
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Electrophile: 3-Bromopyridin-4-amine (CAS 13534-98-0). The bromine at the 3-position is highly reactive toward oxidative addition by Pd(0)[4].
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Catalyst Selection: Pd(dppf)Cl₂ is utilized because the bidentate nature of the dppf ligand provides extreme steric bulk and electron density. This accelerates both oxidative addition and reductive elimination while preventing the formation of inactive Pd-bis(aminopyridine) dead-end complexes[3].
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Solvent System: A 1,4-Dioxane/Water (4:1) mixture is employed. Dioxane provides a high boiling point for thermal activation, while water is strictly required to dissolve the inorganic base and form the reactive trihydroxyboronate intermediate [Ar−B(OH)3]− , which is mandatory for transmetalation[2].
Catalytic cycle and workflow for the Suzuki-Miyaura cross-coupling synthesis.
Self-Validating Experimental Protocol
The following protocol outlines the step-by-step synthesis of 3-(2-fluorophenyl)pyridin-4-amine, incorporating built-in validation checks to ensure experimental integrity.
Step 1: Reagent Charging In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridin-4-amine (1.0 eq, 5.0 mmol)[4], (2-fluorophenyl)boronic acid (1.2 eq, 6.0 mmol), and anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).
Step 2: Solvent Addition & Degassing Add 25 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solution. Sparge the suspension with ultra-pure Argon for 15 minutes. Validation Check: The solution must appear as a heterogeneous suspension without yellow/brown discoloration. Discoloration at this stage indicates premature oxidation and requires solvent replacement.
Step 3: Catalyst Introduction Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of Argon. Seal the flask tightly with a Teflon-lined cap.
Step 4: Thermal Activation Transfer the flask to a pre-heated oil bath and stir vigorously at 90°C for 12 hours. Validation Check: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The highly polar starting material spot (Rf ~0.2) should be completely consumed, replaced by a newly formed, highly UV-active biaryl product spot (Rf ~0.4).
Step 5: Workup and Extraction Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash with brine (3 x 20 mL) to remove the Dioxane and inorganic salts. Extract the aqueous layer once more with EtOAc (20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.
Step 6: Purification Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% DCM to 95:5 DCM:MeOH.
Step 7: Analytical Characterization Validation Check: Confirm the structural identity of the purified solid via ¹H NMR (look for the broad singlet of the 4-NH₂ protons and the distinct multiplet splitting of the ortho-fluorophenyl protons) and LC-MS (Expected m/z [M+H]⁺ = 189.2).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 26095, 4-Amino-3-bromopyridine". PubChem. URL:[Link]
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Pu, X., Li, H., & Colacot, T. J. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". The Journal of Organic Chemistry. URL:[Link]
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Mondal, J., et al. "In situ prepared mesoporous silica nanosphere supported palladium(II) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water". Journal of Materials Chemistry A. URL:[Link]
Sources
- 1. Cs6423 | Sigma-Aldrich [sigmaaldrich.com]
- 2. In situ prepared mesoporous silica nanosphere supported palladium(ii) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
